molecular formula C10H19O4P B14567187 Diethyl 4-methylpenta-2,3-dien-2-yl phosphate CAS No. 61570-67-0

Diethyl 4-methylpenta-2,3-dien-2-yl phosphate

Cat. No.: B14567187
CAS No.: 61570-67-0
M. Wt: 234.23 g/mol
InChI Key: SSZVPTHDASBAON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 4-methylpenta-2,3-dien-2-yl phosphate is an organic compound with the molecular formula C₁₀H₁₉O₄P. It is known for its unique structure, which includes a phosphate group attached to a 4-methylpenta-2,3-dien-2-yl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 4-methylpenta-2,3-dien-2-yl phosphate typically involves the reaction of diethyl phosphate with 4-methylpenta-2,3-dien-2-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the phosphate ester bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and pH, ensuring consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-methylpenta-2,3-dien-2-yl phosphate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction could produce diethyl 4-methylpenta-2,3-dien-2-yl alcohols .

Scientific Research Applications

Diethyl 4-methylpenta-2,3-dien-2-yl phosphate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 4-methylpenta-2,3-dien-2-yl phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The specific pathways involved depend on the context of its application, such as its use in drug development or as a biochemical probe .

Comparison with Similar Compounds

Similar Compounds

    Diethyl phosphate: A simpler phosphate ester with similar reactivity but lacking the 4-methylpenta-2,3-dien-2-yl moiety.

    Triethyl phosphate: Another phosphate ester with three ethyl groups, used in similar applications but with different physical and chemical properties.

    Dimethyl 4-methylpenta-2,3-dien-2-yl phosphate: A closely related compound with two methyl groups instead of ethyl groups.

Uniqueness

Diethyl 4-methylpenta-2,3-dien-2-yl phosphate is unique due to its specific structure, which imparts distinct reactivity and properties. Its 4-methylpenta-2,3-dien-2-yl moiety provides additional sites for chemical modification and interaction, making it a versatile compound for various applications .

Properties

CAS No.

61570-67-0

Molecular Formula

C10H19O4P

Molecular Weight

234.23 g/mol

InChI

InChI=1S/C10H19O4P/c1-6-12-15(11,13-7-2)14-10(5)8-9(3)4/h6-7H2,1-5H3

InChI Key

SSZVPTHDASBAON-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)OC(=C=C(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.